N-(a,a-Dimethylbenzyl)benzenesulfonamide-13C6

Description

Historical Context and Development of 13C-Labeled Benzenesulfonamides

The development of carbon-13 labeled benzenesulfonamides represents a significant milestone in the evolution of stable isotope chemistry and analytical methodology. The historical foundation for this advancement can be traced to the broader understanding of benzenesulfonamides as a fundamental chemical class, which encompasses compounds containing a sulfonamide group sulfur-linked to a benzene ring. The pharmaceutical importance of benzenesulfonamide derivatives, exemplified by compounds such as bosentan and various therapeutic agents, provided the initial impetus for developing labeled analogs suitable for pharmacokinetic and metabolic studies.

The synthesis of carbon-13 labeled sulfonamide antibiotics has been extensively documented in recent research, particularly focusing on phenyl ring labeling strategies using commercially available carbon-13 labeled aniline as starting material. This methodological approach has proven highly effective for preparing multiple sulfonamide derivatives with uniform carbon-13 enrichment across the aromatic ring system. The development of optimized synthetic pathways has enabled the production of labeled sulfonamides in substantial quantities, with reported yields ranging from 28.1% to 54.1% relative to the starting aniline material.

Research efforts have particularly focused on establishing efficient synthetic routes that can accommodate both four-step and five-step reaction sequences, depending on the specific structural requirements and the nucleophilic activity of the heterocyclic components involved. These methodological advances have been crucial for enabling the widespread availability of labeled benzenesulfonamide derivatives for various analytical and research applications.

Chemical Nomenclature and Structural Classification

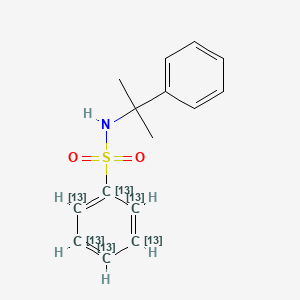

N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 possesses the molecular formula C₁₉¹³C₆H₁₇NO₂S, with a molecular weight of 281.32 grams per mole. The compound is also systematically named as N-(1-Methyl-1-phenylethyl)benzenesulfonamide-13C6, reflecting the specific substitution pattern on the nitrogen atom of the sulfonamide moiety. The Chemical Abstracts Service registry number for this labeled compound is 1287138-19-5, while the unlabeled parent compound carries the registry number 66898-01-9.

The structural architecture of this compound features a central benzenesulfonamide core with the nitrogen atom substituted by an alpha,alpha-dimethylbenzyl group. The carbon-13 labeling is specifically incorporated into six positions within the molecular framework, providing a mass shift of six atomic mass units compared to the unlabeled analog. This isotopic substitution pattern results in a distinct mass spectrometric signature that enables precise analytical differentiation from the natural abundance compound.

The compound is classified as a stable isotope-labeled pharmaceutical intermediate and analytical standard. Its structural classification places it within the broader category of aromatic sulfonamides, specifically those containing benzyl-substituted nitrogen atoms. The presence of the alpha,alpha-dimethyl substitution pattern creates a tertiary carbon center adjacent to the benzene ring, contributing to the compound's unique stereochemical and conformational properties.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₉¹³C₆H₁₇NO₂S |

| Molecular Weight | 281.32 g/mol |

| Chemical Abstracts Service Number | 1287138-19-5 |

| Unlabeled Parent Compound Number | 66898-01-9 |

| Isotopic Enrichment | 6 × ¹³C atoms |

| Appearance | White Solid |

Significance in Isotopic Labeling Research

The significance of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 in isotopic labeling research extends far beyond its role as a simple analytical standard. This compound exemplifies the sophisticated approach to stable isotope incorporation that has revolutionized modern analytical chemistry and pharmaceutical research. Isotopic labeling techniques, particularly those involving carbon-13, have become indispensable tools for tracking molecular pathways, studying metabolic processes, and enabling precise quantitative analysis in complex biological and environmental matrices.

The application of isotopic labeling in chemical and biochemical research relies on the principle that isotopes of the same element exhibit nearly identical chemical behavior while maintaining distinct physical properties that can be detected through various analytical techniques. Mass spectrometry represents the primary detection method for carbon-13 labeled compounds, exploiting the mass difference between the labeled and unlabeled molecules to achieve precise quantification and structural determination.

Recent advances in compound-specific stable isotope analysis have demonstrated the power of multi-element isotopic labeling for environmental monitoring and contamination studies. For instance, research on sulfadimidine has shown that simultaneous analysis of carbon-13 and sulfur-34 isotopic compositions can provide detailed information about transformation pathways and degradation mechanisms in contaminated water environments. These methodological developments highlight the broader applicability of carbon-13 labeled sulfonamide compounds in environmental analytical chemistry.

The development of mass-spectrometry-based parallel stable isotope labeling platforms has further enhanced the utility of labeled compounds in natural product discovery and biosynthetic pathway elucidation. These platforms enable researchers to associate metabolite labeling patterns with biosynthetic gene cluster predictions, facilitating the connection between chemical structures and their corresponding genetic origins.

Scientific Relevance of 13C6 Labeling in Benzenesulfonamide Derivatives

The incorporation of six carbon-13 atoms into the benzenesulfonamide framework represents a strategic approach to isotopic labeling that maximizes analytical sensitivity while maintaining chemical stability. The carbon-13 labeling pattern in N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 provides several distinct advantages for analytical applications, including enhanced mass spectroscopic discrimination, improved quantitative precision, and robust internal standardization capabilities.

Research has demonstrated that carbon-13 labeling strategies can be successfully applied to complex pharmaceutical molecules through innovative synthetic approaches. The development of late-stage oxygen-18 labeling methodologies for primary sulfonamides has shown that isotopic enrichment can be achieved through degradation-reconstruction pathways, providing isolated yields of up to 96% for stable isotope labeled sulfonamides. These methodological advances have been successfully applied to marketed therapeutic compounds, including celecoxib, demonstrating scalability to gram quantities.

The stability of carbon-13 labels in benzenesulfonamide derivatives is particularly noteworthy, as these compounds exhibit no isotopic back-exchange under extreme analytical conditions. This stability characteristic is crucial for maintaining labeling integrity throughout analytical procedures and storage periods, ensuring reliable quantitative results in long-term studies.

| Analytical Advantage | Benefit |

|---|---|

| Mass Shift | +6 atomic mass units |

| Detection Sensitivity | Enhanced signal discrimination |

| Quantitative Precision | Improved internal standardization |

| Chemical Stability | No isotopic back-exchange |

| Analytical Compatibility | Multiple detection methods |

The scientific relevance of carbon-13 labeling extends to its applications in pharmaceutical development, where labeled compounds serve as essential tools for pharmacokinetic studies, metabolite identification, and bioavailability assessments. The development of efficient labeling strategies has enabled the preparation of isotopically enriched compounds that meet the stringent requirements of regulatory analytical methods while providing the sensitivity needed for trace-level detection in biological matrices.

Propriétés

IUPAC Name |

N-(2-phenylpropan-2-yl)(1,2,3,4,5,6-13C6)cyclohexatrienesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(2,13-9-5-3-6-10-13)16-19(17,18)14-11-7-4-8-12-14/h3-12,16H,1-2H3/i4+1,7+1,8+1,11+1,12+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRDUQMJYZBFGO-DNPZKTMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 typically involves the reaction of benzenesulfonyl chloride with alpha,alpha-dimethylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The labeled carbon atoms are introduced using carbon-13 labeled reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenesulfonamides.

Applications De Recherche Scientifique

N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 is widely used in:

Chemistry: As a reference standard in NMR spectroscopy and mass spectrometry for structural elucidation and quantification.

Biology: In metabolic studies to trace the incorporation and transformation of the labeled compound in biological systems.

Medicine: As a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: In the development of new materials and chemicals, where the labeled compound helps in understanding reaction mechanisms and product formation.

Mécanisme D'action

The mechanism of action of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 involves its interaction with specific molecular targets, depending on the context of its use. In NMR spectroscopy, the carbon-13 labeled atoms provide distinct signals that help in the detailed analysis of molecular structures. In biological systems, the compound can be metabolized, and its labeled atoms can be traced to study metabolic pathways and interactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of N-(α,α-Dimethylbenzyl)benzenesulfonamide-13C6 include other 13C-labeled sulfonamides, which share the sulfonamide pharmacophore but differ in substituent groups and applications. Below is a comparative analysis based on available

Table 1: Comparative Analysis of 13C-Labeled Sulfonamides

Key Differences and Research Findings

Structural Variations: The α,α-dimethylbenzyl group in the target compound increases steric bulk and lipophilicity compared to analogs like Sulfisoxazole-13C6 (heterocyclic thiadiazole) or Sulfanitran-13C6 (nitro-substituted acetanilide). This impacts solubility and bioavailability .

Analytical Utility :

- All compounds are used as isotopic standards, but applications differ. For example, Sulfisoxazole-13C6 is prioritized in antibiotic efficacy studies, while the target compound’s lipophilicity makes it suitable for lipid-rich tissue analysis .

Synthetic Challenges :

- The synthesis of 13C-labeled sulfonamides requires precise isotopic incorporation. Suppliers like WITEGA Laboratorien specialize in milligram-scale production for research use .

Activité Biologique

N-(Alpha,Alpha-Dimethylbenzyl)benzenesulfonamide-13C6, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H17NO2S

- Molecular Weight : 281.32 g/mol

- CAS Number : 1287138-19-5

The compound is characterized by its sulfonamide group, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

Sulfonamides generally exert their biological effects through the inhibition of specific enzymes or pathways. For N-(Alpha,Alpha-Dimethylbenzyl)benzenesulfonamide-13C6, the following mechanisms have been observed:

- Inhibition of Carbonic Anhydrase : Some studies suggest that sulfonamides can inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues. This inhibition can lead to alterations in physiological processes such as respiration and renal function .

- Calcium Channel Modulation : Research indicates that certain benzenesulfonamides can affect calcium channels, potentially leading to changes in vascular resistance and blood pressure regulation . This mechanism may be significant in cardiovascular applications.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines by modulating the expression of Bcl-2 family proteins and caspases, which are crucial for apoptotic signaling pathways .

Antiproliferative Effects

A study focusing on related sulfonamide compounds demonstrated significant antiproliferative activity against various cancer cell lines. Compounds similar to N-(Alpha,Alpha-Dimethylbenzyl)benzenesulfonamide-13C6 exhibited mean growth inhibition percentages ranging from 29% to 68% against the HCT-116 colorectal cancer cell line. The most potent compounds increased apoptosis by up to 22% and significantly altered the expression levels of caspase-3 and Bcl-2 proteins, suggesting a robust mechanism for inducing cell death in malignant cells .

Cardiovascular Implications

In a study examining the effects of benzenesulfonamide derivatives on coronary resistance, it was found that specific compounds reduced coronary resistance significantly compared to controls. This effect was attributed to the interaction with calcium channels, which may provide insights into potential therapeutic uses for hypertension or heart failure management .

Case Studies

- Case Study on Cancer Cell Lines : In vitro studies involving N-(Alpha,Alpha-Dimethylbenzyl)benzenesulfonamide-13C6 analogs showed promising results against several cancer types. The compounds were tested against the NCI 60 cell line panel, revealing varied efficacy but consistent apoptotic induction across multiple lines.

- Cardiovascular Study : Another investigation highlighted the impact of a related benzenesulfonamide on perfusion pressure in animal models. The results suggested that these compounds could serve as effective agents for managing blood pressure through calcium channel inhibition .

Summary Table of Biological Activities

| Activity Type | Mechanism | Observed Effect |

|---|---|---|

| Antiproliferative | Apoptosis induction via Bcl-2 modulation | Up to 68% growth inhibition in HCT-116 cells |

| Cardiovascular | Calcium channel inhibition | Decreased coronary resistance |

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6?

The synthesis typically involves sulfonation and isotopic labeling. For example, sulfonation of α,α-dimethylbenzylamine with benzene sulfonyl chloride under controlled pH conditions (e.g., using Amberlyst-15 resin for neutralization) ensures regioselectivity . The 13C6 labeling is achieved by using isotopically enriched precursors (e.g., benzene-13C6 derivatives) during sulfonamide bond formation. Post-synthesis purification via solvent recrystallization or column chromatography is critical to isolate the labeled compound .

Q. How is the isotopic purity of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 validated?

Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) to detect the exact mass shift (6 Da) from the unlabeled analog, ensuring >99% 13C6 incorporation . 13C NMR spectroscopy is also employed to verify the absence of unlabeled carbons, with peaks corresponding exclusively to 13C nuclei .

Q. What analytical techniques are recommended for structural characterization?

- 1H and 13C NMR : Assigns proton environments (e.g., methyl groups on the benzyl moiety) and confirms isotopic labeling .

- FT-IR spectroscopy : Identifies sulfonamide S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray crystallography : Resolves stereochemical details if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when analyzing isotopic analogs?

Discrepancies between labeled and unlabeled compounds (e.g., peak splitting in 1H NMR due to isotopic coupling) require careful baseline correction and comparison with simulated spectra. For example, in 13C-labeled sulfonamides, the absence of splitting in 13C NMR confirms isotopic homogeneity, while 1H NMR may show minor shifts due to isotopic effects . Contradictory data (e.g., unexpected impurities) should be resolved using orthogonal methods like LC-MS or 2D NMR (COSY/HSQC) .

Q. What experimental strategies optimize the yield of N-(alpha,alpha-Dimethylbenzyl)benzenesulfonamide-13C6 during synthesis?

- Reaction solvent optimization : Anhydrous N,N-dimethylformamide (DMF) minimizes hydrolysis of sulfonyl chloride intermediates .

- Catalyst selection : Amberlyst-15 resin improves reaction efficiency by maintaining neutral pH during sulfonamide formation .

- Temperature control : Reactions conducted at 50–60°C balance kinetic efficiency with thermal stability of the 13C-labeled precursor .

Q. How can this compound be utilized as an internal standard in metabolic studies?

The 13C6 label provides a distinct mass signature for LC-MS/MS quantification in biological matrices. For example, spiking the compound into plasma samples enables precise normalization, reducing matrix effects. Its sulfonamide group also allows derivatization for enhanced ionization efficiency in electrospray MS .

Q. What are the critical considerations for designing stability studies under varying pH conditions?

- Acidic/basic hydrolysis : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, requiring neutral storage buffers .

- Light and temperature stability : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting data between isotopic purity assays (e.g., HRMS vs. NMR)?

- Scenario : HRMS indicates 99% isotopic purity, but 13C NMR shows minor unlabeled peaks.

- Analysis : This may arise from residual solvents or non-deuterated contaminants in NMR samples. Re-purify the compound via preparative HPLC and re-analyze using deuterated solvents .

- Mitigation : Ensure rigorous drying (high vacuum) to remove volatile impurities before spectroscopic analysis .

Q. What steps validate the compound’s role in enzyme inhibition assays?

- Dose-response curves : Test across a concentration range (e.g., 1 nM–100 µM) to determine IC50 values.

- Control experiments : Use unlabeled analogs to confirm that isotopic labeling does not alter binding affinity or enzymatic activity .

- Kinetic studies : Compare kcat/Km values for labeled vs. unlabeled inhibitors to assess isotopic effects on enzyme kinetics .

Methodological Best Practices

- Spectral referencing : Always compare NMR data with unlabeled analogs to distinguish isotopic effects from structural anomalies .

- Batch consistency : Use HRMS and elemental analysis to ensure reproducibility across synthetic batches .

- Ethical citation : Cite primary literature (e.g., synthesis protocols from peer-reviewed journals) over vendor-provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.